Sordarin

概要

説明

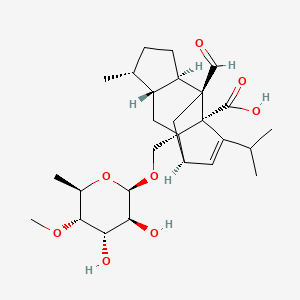

ソルダリン (ナトリウム塩) は、Sordaria araneosa 菌から最初に単離された強力な抗真菌化合物です。 ソルダリンは、その独自のテトラシクリックジテルペン配糖体構造と、真菌の伸長因子2 (EF-2) を標的とすることで真菌タンパク質合成を選択的に阻害する能力で知られています .

製法

ソルダリン (ナトリウム塩) の合成には、複雑な生合成経路が関与します。このプロセスは、ゲラニルゲラニルピロリン酸シンターゼとジテルペンシクラーゼの作用によって、ジテルペン骨格が形成されることから始まります。 その後、P450酸化酵素やグリコシルトランスフェラーゼなどのさまざまな酵素によって触媒される、複数の酸化およびグリコシル化ステップが行われます . 最終産物のソルダリンは、溶解度と安定性を高めるために、ナトリウム塩型に変換されます .

準備方法

The synthesis of Sordarin (sodium salt) involves a complex biosynthetic pathway. The process begins with the formation of a diterpene skeleton through the action of geranylgeranyl pyrophosphate synthase and diterpene cyclase. This is followed by multiple oxidation and glycosylation steps catalyzed by various enzymes, including P450 oxidases and glycosyltransferases . The final product, this compound, is then converted to its sodium salt form for increased solubility and stability .

化学反応の分析

ソルダリン (ナトリウム塩) は、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、さまざまな酸化剤とグリコシルドナーが含まれます。 これらの反応から生成される主な生成物は、最終的に活性のあるソルダリン化合物の生成につながる中間体です .

科学研究への応用

ソルダリン (ナトリウム塩) は、科学研究において幅広い用途があります。

科学的研究の応用

Antifungal Activity

Sordarin and its derivatives have been extensively studied for their antifungal effects, particularly against pathogenic fungi such as Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans. Research indicates that this compound selectively inhibits the protein synthesis elongation cycle in these yeasts without affecting mammalian protein synthesis machinery, making it a targeted antifungal agent .

Table 1: this compound's Antifungal Activity Against Pathogenic Fungi

| Fungal Species | Inhibition Effect | Reference |

|---|---|---|

| Candida albicans | Sensitive | |

| Candida glabrata | Sensitive | |

| Candida krusei | Resistant | |

| Candida parapsilosis | Resistant | |

| Cryptococcus neoformans | Sensitive |

The resistance observed in certain strains is attributed to differences in the molecular targets of sordarins, highlighting the need for further research to understand these mechanisms and improve treatment efficacy .

Biosynthesis and Genetic Studies

Recent studies have focused on elucidating the biosynthetic pathways responsible for this compound production. Genome mining has identified key biosynthetic gene clusters that facilitate its synthesis in producing strains. For instance, researchers have successfully mapped the gene cluster responsible for this compound biosynthesis, revealing insights into its chemical structure and potential for synthetic modifications .

Table 2: Key Findings on this compound Biosynthesis

These findings not only enhance our understanding of this compound's natural production but also pave the way for developing novel analogs with improved antifungal activity.

Therapeutic Potential and Case Studies

The unique properties of this compound make it a candidate for combination therapies aimed at enhancing antifungal efficacy. Studies suggest that using this compound alongside other antifungals could lead to synergistic effects, improving treatment outcomes for resistant fungal infections .

Case Study: Combination Therapy with this compound

A recent clinical study explored the effects of combining this compound with fluconazole against resistant strains of Candida. Results indicated a significant increase in susceptibility when both drugs were administered together, suggesting that this compound could play a crucial role in overcoming drug resistance in clinical settings .

作用機序

ソルダリン (ナトリウム塩) は、真菌の伸長因子2 (EF-2) を特異的に阻害することで抗真菌効果を発揮します。 この阻害は、タンパク質合成のトランスロケーションステップをブロックし、それによって新生ポリペプチド鎖の伸長を阻害します . この化合物は、細菌系におけるフシジン酸の作用と同様に、EF2-リボソーム複合体を安定化させます .

類似化合物との比較

ソルダリン (ナトリウム塩) は、その特異的な作用機序により、抗真菌薬の中でユニークです。 細胞膜を標的とする従来の抗真菌薬とは異なり、ソルダリンは真菌のタンパク質合成機構を標的としています . 類似の化合物には、以下のようなものがあります。

ソルダリシン: ソルダリンの分解産物で、抗真菌作用が類似しています.

GR135402: ソルダリンの誘導体で、抗真菌活性が高められています.

ソルダリンの独自の作用様式と真菌EF-2に対する特異性は、新しい抗真菌療法の開発のための有望な候補として位置付けています .

生物活性

Sordarin is a glycoside antibiotic derived from the fungus Sordaria araneosa, notable for its antifungal properties, particularly against pathogenic yeast and filamentous fungi. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various fungal species, and the development of novel derivatives.

This compound primarily functions as an inhibitor of protein synthesis in fungi. It specifically targets elongation factor 2 (eEF2), a crucial component in the translation process. Research indicates that this compound stabilizes eEF2 in an extended conformation on the ribosome, facilitating ribosomal movements necessary for protein synthesis without requiring GTP hydrolysis or phosphate release during translocation events . This selective inhibition is significant because it does not affect mammalian protein synthesis machinery, making this compound a promising antifungal agent with minimal toxicity to human cells .

Efficacy Against Fungal Species

This compound exhibits potent antifungal activity against various pathogenic fungi, including species of Candida and Cryptococcus. The minimum inhibitory concentrations (MICs) for this compound and its derivatives have been extensively studied:

| Fungal Species | This compound MIC (µg/ml) | Derivatives MIC (µg/ml) |

|---|---|---|

| Candida albicans | 0.5 | GM237354: 0.25 |

| Candida glabrata | 1 | GM222712: 0.5 |

| Candida parapsilosis | 4 | GM237354: 16 |

| Cryptococcus neoformans | 0.5 | GM222712: 0.5 |

| Pneumocystis carinii | <0.008 | GM237354: <0.008 |

These results indicate that this compound and its derivatives are particularly effective against resistant strains of fungi, which have shown intrinsic resistance to other antifungal agents .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antifungal activities of several this compound derivatives against clinical isolates. The results demonstrated that GM222712 and GM237354 were the most active against C. glabrata, C. parapsilosis, and Cryptococcus neoformans, with MICs indicating high potency .

- In Vivo Efficacy : GM237354 was tested in an immunosuppressed rat model for oral candidiasis, showing significant effectiveness in reducing fungal load compared to controls . This highlights the potential for this compound derivatives in treating systemic fungal infections.

- Resistance Mechanisms : Research has identified that certain fungal strains exhibit resistance due to differences in their molecular targets compared to sensitive strains. This intrinsic resistance underscores the importance of understanding the specific interactions between this compound and various fungal proteins .

特性

IUPAC Name |

(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGVRVMISBQNMQ-YPBSLCSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911847 | |

| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11076-17-8 | |

| Record name | Sordarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sordarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。